N'-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide
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Overview
Description
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is a chemical compound known for its unique structure and properties It belongs to the class of thiourea derivatives, which are characterized by the presence of a thiocarbonyl group (C=S) bonded to nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide typically involves the reaction of diethylamine with carbon disulfide to form diethylcarbamothioyl chloride. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. These methods often involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including those involved in cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylthiourea: Similar in structure but lacks the diethylcarbamothioyl group.
Diethylthiourea: Contains the diethylcarbamothioyl group but lacks the N,N-dimethyl substitution.
Thiourea: The simplest form, lacking both the diethyl and N,N-dimethyl substitutions.
Uniqueness
N’-(Diethylcarbamothioyl)-N,N-dimethylmethanimidamide is unique due to the presence of both diethyl and N,N-dimethyl groups, which confer specific chemical and biological properties. These substitutions can enhance its reactivity and interaction with biological targets, making it a valuable compound in various applications.
Properties
CAS No. |
808141-07-3 |
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Molecular Formula |
C8H17N3S |
Molecular Weight |
187.31 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-1,1-diethylthiourea |
InChI |
InChI=1S/C8H17N3S/c1-5-11(6-2)8(12)9-7-10(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
VGUBUSHZXCQSJL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)N=CN(C)C |
Origin of Product |
United States |
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